![molecular formula C13H12ClN3O3S B2423105 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide CAS No. 1796952-43-6](/img/structure/B2423105.png)
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide is a complex organic compound characterized by the presence of a chlorinated nitrophenyl group, a sulfanyl linkage, and a cyanocyclobutyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide typically involves multiple steps, starting with the preparation of the 4-chloro-2-nitrophenyl sulfide intermediate. This intermediate can be synthesized through a nucleophilic aromatic substitution reaction between 4-chloro-2-nitrophenyl chloride and a suitable thiol reagent under basic conditions. The resulting sulfide is then reacted with N-(1-cyanocyclobutyl)acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and nitrophenyl groups may facilitate binding to active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[(4-chloro-2-nitrophenyl)sulfanyl]acetic acid
- 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
- 2-[(5-chloro-2-nitrophenyl)sulfanyl]benzoic acid
Uniqueness
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide is unique due to the presence of the cyanocyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in various fields.
属性
IUPAC Name |
2-(4-chloro-2-nitrophenyl)sulfanyl-N-(1-cyanocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-9-2-3-11(10(6-9)17(19)20)21-7-12(18)16-13(8-15)4-1-5-13/h2-3,6H,1,4-5,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNKQHGWYVRCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CSC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
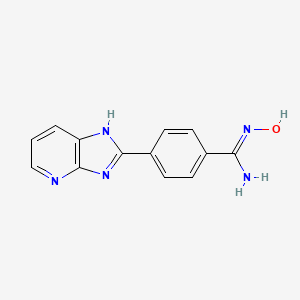
![N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2423023.png)
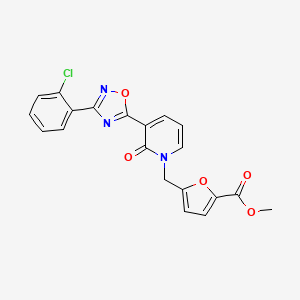
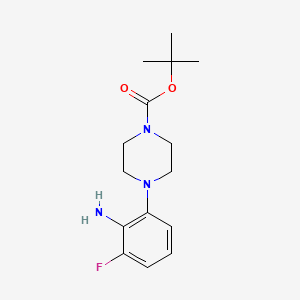
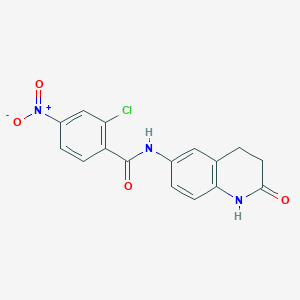
![ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2423030.png)
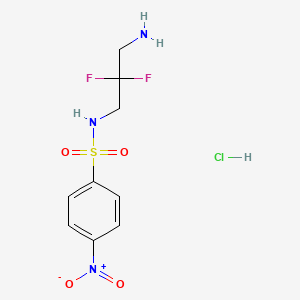
![3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine](/img/structure/B2423033.png)
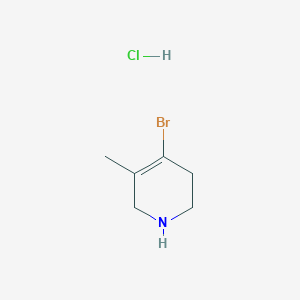
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2423038.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2423043.png)
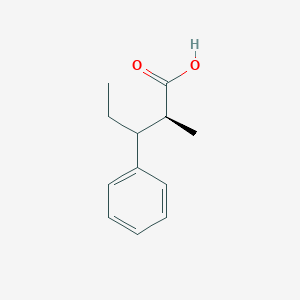
![2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2423045.png)
